molecular formula C17H14BrN3O2S B11353619 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11353619
M. Wt: 404.3 g/mol
InChI Key: WAILWEIRQZWVGW-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative with 4-methoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of acetic anhydride and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiadiazole ring and other functional groups can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound can be used as a tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide
  • N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide
  • N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14BrN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-20-16(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

WAILWEIRQZWVGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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